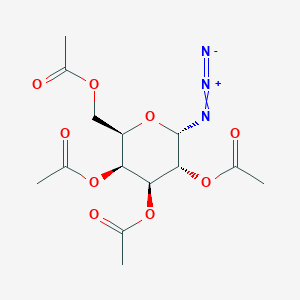

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is a chemical compound that belongs to the class of acetylated sugars. It is commonly used in organic synthesis, particularly in the preparation of glycosyl azides, which are important intermediates in the synthesis of various biologically active molecules.

Mecanismo De Acción

Target of Action

It’s known that this compound is used as an organic condensation reagent for chemistries such as n- and s- galactosylation reactions . These reactions are crucial in the synthesis of various bioactive compounds, suggesting that the compound may interact with a wide range of biological targets.

Mode of Action

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide contains an azide group. This allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions enable the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

Given its role in n- and s- galactosylation reactions , it’s likely that it influences the synthesis of glycosylated compounds. Glycosylation is a critical post-translational modification that affects the function of many proteins and lipids, so the compound could potentially impact a wide range of biochemical pathways.

Pharmacokinetics

Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution within the body.

Result of Action

Given its role in galactosylation reactions , it’s likely that it influences the structure and function of glycosylated compounds. This could have wide-ranging effects, as glycosylation plays a crucial role in many biological processes, including protein folding, cell adhesion, and immune response.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, its stability may be temperature-sensitive, as it’s recommended to be stored at -20°C . Furthermore, it’s soluble in chloroform , suggesting that its action and efficacy could be influenced by the lipid content of the environment.

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide interacts with molecules containing an alkyne group . The azide group in the compound can react with these molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction allows the formation of a larger molecule through a reliable and predictable reaction .

Cellular Effects

The cellular effects of this compound are primarily related to its role in click chemistry . The compound can be used to modify biomolecules within the cell, allowing researchers to study various cellular processes . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the nature of the alkyne-containing molecules it reacts with .

Molecular Mechanism

The molecular mechanism of action of this compound is based on its ability to react with alkyne-containing molecules in a CuAAC reaction . This reaction results in the formation of a larger molecule, which can influence various biological processes depending on the specific alkyne-containing molecule involved .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the stability of the compound and the nature of the reactions it is involved in

Metabolic Pathways

The metabolic pathways involving this compound are related to its role in click chemistry . The compound can react with alkyne-containing molecules to form larger molecules, potentially affecting metabolic flux or metabolite levels . The specific enzymes or cofactors it interacts with would depend on the alkyne-containing molecules involved in the reaction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including the nature of the alkyne-containing molecules it reacts with

Subcellular Localization

The subcellular localization of this compound would be influenced by the specific reactions it is involved in within the cell . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles would depend on the nature of the alkyne-containing molecules it reacts with .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) in dichloromethane (CH2Cl2) as the solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient reaction conditions, purification techniques, and the implementation of safety measures to handle large quantities of reagents and products.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles to form different glycosyl derivatives.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The acetyl groups can be oxidized under specific conditions to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like tin(IV) chloride (SnCl4).

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

Substitution: Various glycosyl derivatives depending on the nucleophile used.

Reduction: Glycosyl amines.

Oxidation: Glycosyl carboxylic acids.

Aplicaciones Científicas De Investigación

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.

Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.

Medicine: Utilized in the synthesis of glycosylated drugs and prodrugs, which can improve the pharmacokinetic properties of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials, including glycosylated polymers and surfactants

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl azide

- 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranosyl azide

- 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl bromide

Uniqueness

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide is unique due to its specific configuration and the presence of an azide group at the anomeric position. This makes it a valuable intermediate in the synthesis of glycosylated molecules, particularly in the formation of glycosidic bonds. Its acetylated form also provides stability and solubility in organic solvents, which is advantageous in various synthetic applications .

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a glycosyl azide that has garnered attention for its diverse biological activities and applications in chemical biology. This compound is primarily recognized for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its unique structural features allow it to participate in various biochemical pathways and reactions, making it a valuable tool in both research and therapeutic contexts.

Chemical Structure and Properties

The compound features an azide group that facilitates its reactivity in organic synthesis. The acetyl groups provide stability and solubility, enhancing its utility in biological applications. The chemical formula is represented as C₁₃H₁₅N₃O₆, and it typically exists as a white to yellowish solid or oil depending on the solvent used.

Target of Action : The compound acts primarily through its azide functionality, which can react with alkyne-containing molecules to form triazole linkages. This reaction is pivotal in the synthesis of glycosylated compounds that exhibit biological activity.

Mode of Action : The CuAAC reaction mechanism involves the formation of a stable triazole ring upon the reaction of the azide with an alkyne, which can lead to various biologically active derivatives.

Biochemical Pathways : It plays a significant role in galactosylation processes, impacting cellular interactions and signaling pathways.

Antioxidant Activity

Research has shown that derivatives of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide exhibit significant antioxidant properties. For instance, thiosemicarbazone derivatives synthesized from this compound demonstrated notable antioxidant activity both in vitro and in vivo .

Antiviral Activity

The compound has been implicated in antiviral activities, suggesting potential applications in developing therapeutics against viral infections. Studies indicate that glycosylated azides can enhance cell recognition processes which are crucial for viral entry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-linked sugar derivatives derived from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide. These compounds have shown promising cytotoxic effects against various cancer cell lines. For example, specific derivatives demonstrated improved potency compared to standard chemotherapeutic agents like 5-fluorouracil .

Research Applications

The compound serves as an intermediate for synthesizing complex carbohydrates and glycosylated molecules. It is widely used in:

- Chemical Biology : As a reagent for studying glycosylation processes.

- Medicinal Chemistry : In the development of glycosylated drugs that improve pharmacokinetic properties.

- Material Science : For creating specialty chemicals and glycosylated polymers.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation of Triazole Derivatives

A study focused on synthesizing triazole-linked sugar derivatives from 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide demonstrated their efficacy against cancer cells. The derivatives were evaluated for their cytotoxicity using MCF-7 breast cancer cells. Results indicated that certain compounds upregulated pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-HTOAHKCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461082 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94427-00-6 | |

| Record name | (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.

Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?

A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.